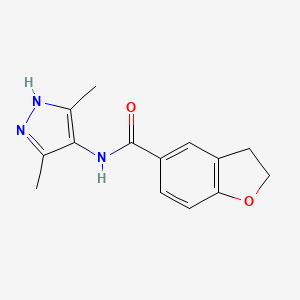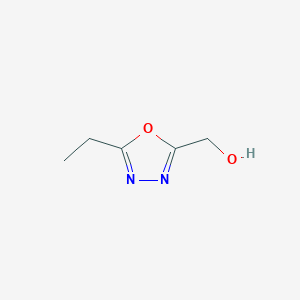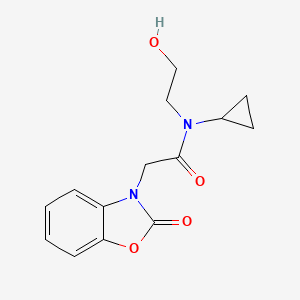
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide, also known as DMFBC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMFBC belongs to the class of benzofuran derivatives and has shown promising results in various scientific studies.
作用机制
The exact mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α (tumor necrosis factor-alpha) and IL-6 (interleukin-6) in the body. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be used in various biological assays. However, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide. Some of the possible areas of investigation include:
1. Further studies on the mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide.
2. Investigation of the potential use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide in the treatment of neurodegenerative diseases.
3. Development of new synthetic methods for N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide that can improve its solubility and bioavailability.
4. Investigation of the potential use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide in the treatment of other inflammatory diseases such as rheumatoid arthritis.
5. Investigation of the potential use of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide in the treatment of cancer.
Conclusion:
In conclusion, N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide is a promising chemical compound that has shown potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been investigated for its potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide and to explore its potential use in various therapeutic applications.
合成方法
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide involves the reaction of 2,3-dihydro-1-benzofuran-5-carboxylic acid with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) under mild reaction conditions.
科学研究应用
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8-13(9(2)17-16-8)15-14(18)11-3-4-12-10(7-11)5-6-19-12/h3-4,7H,5-6H2,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJZXBPAHBUNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-2,3-dihydro-1-benzofuran-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(6-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556399.png)
![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![N-[(5-chlorothiophen-2-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B7556414.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)
![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)
![2-chloro-N-[2-(methanesulfonamido)ethyl]propanamide](/img/structure/B7556453.png)
![N-[2-(methanesulfonamido)ethyl]-2,3-dihydro-1H-indole-5-carboxamide](/img/structure/B7556461.png)

![N-[(2-chlorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B7556476.png)

![N-[1-(ethylamino)-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B7556496.png)
